2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- is a complex organic compound with a unique structure that includes an indole core, a dichlorophenyl group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the reaction of the intermediate compound with diethylaminoethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole core or the side chains.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl side chain, where nucleophiles such as halides or amines replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one derivatives: Compounds with similar indole cores but different substituents.
Dichlorophenyl compounds: Molecules containing the dichlorophenyl group but with different core structures.
Diethylaminoethyl compounds: Compounds with the diethylaminoethyl side chain attached to different core structures.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
172371-91-4 |
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Molecular Formula |
C21H23Cl2N3O |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[2-(diethylamino)ethyliminomethyl]indol-2-ol |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-25(4-2)13-12-24-14-16-15-8-5-6-11-19(15)26(21(16)27)20-17(22)9-7-10-18(20)23/h5-11,14,27H,3-4,12-13H2,1-2H3 |
InChI Key |
YCPFCDWZMDIEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=CC1=C(N(C2=CC=CC=C21)C3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
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